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For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Bromoisatin, an indole dione derivative with the CAS number 20780-74-9, is a versatile

heterocyclic compound that has garnered significant interest in medicinal chemistry and drug

discovery. Its unique structural features, particularly the presence of a bromine atom at the 7-

position of the isatin core, impart distinct chemical and biological properties. This technical

guide provides a comprehensive overview of 7-Bromoisatin, including its physicochemical

properties, synthesis, spectral data, and its emerging role as a scaffold for the development of

potent therapeutic agents. The isatin core itself is a privileged structure in medicinal chemistry,

known to be a component in a variety of bioactive compounds with a wide range of

pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The

introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the

molecule, often leading to improved biological activity.[2]

Chemical and Physical Properties
7-Bromoisatin is an orange to dark red crystalline powder.[3] Its fundamental properties are

summarized in the table below.
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Property Value Reference(s)

CAS Number 20780-74-9 [4]

Molecular Formula C₈H₄BrNO₂ [4]

Molecular Weight 226.03 g/mol [4]

IUPAC Name 7-bromo-1H-indole-2,3-dione [4]

Synonyms
7-Bromoindole-2,3-dione, 7-

Bromoindoline-2,3-dione
[3][4]

Melting Point 191-198 °C

Appearance
Orange to amber to dark red

powder/crystal
[3]

Solubility Slightly soluble

InChI Key
OCVKSIWBTJCXPV-

UHFFFAOYSA-N

SMILES Brc1cccc2C(=O)C(=O)Nc12

Spectral Data
The structural integrity of 7-Bromoisatin is confirmed by various spectroscopic techniques.

Technique Data Reference

¹H NMR (300 MHz, DMSO-d₆)

δ 11.33 (s, 1H), 7.79 (d, J =

8.1 Hz, 1H), 7.52 (d, J = 7.2

Hz, 1H), 7.02 (t, J = 7.5 Hz,

1H)

[5]

LC-MS (ESI)
Calculated mass: 224.9;

Observed mass: 226.0 [M+H]⁺
[5]

Infrared (IR)

Available, typically showing

characteristic C=O and N-H

stretching frequencies.

[4]
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Synthesis of 7-Bromoisatin
A common and effective method for the synthesis of 7-Bromoisatin involves the Sandmeyer

methodology starting from 2-bromoaniline. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 7-Bromoisatin
Materials:

2-bromoaniline

Chloral hydrate

Hydroxylamine hydrochloride

Sodium sulfate, anhydrous

Concentrated sulfuric acid

Hydrochloric acid

Water

Ice

Procedure:

Step 1: Synthesis of N-(2-bromophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide

derivative)

In a 1 L flask, dissolve 115 g of chloral hydrate in 250 mL of water.

Add a solution of 220 g of anhydrous sodium sulfate in 500 mL of water.

In a separate flask, dissolve 86 g of 2-bromoaniline in a mixture of 65 mL of concentrated

hydrochloric acid and 400 mL of water.

Add the 2-bromoaniline solution to the chloral hydrate/sodium sulfate solution with stirring.
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In another flask, dissolve 110 g of hydroxylamine hydrochloride in 250 mL of water.

Heat the combined aniline mixture to boiling and add the hydroxylamine hydrochloride

solution.

Continue to boil the mixture for 1-2 minutes until a yellow precipitate forms.

Allow the mixture to cool to room temperature, then cool further in an ice bath.

Collect the yellow precipitate by filtration, wash with cold water, and dry. The yield of N-(2-

bromophenyl)-2-hydroxyiminoacetamide is typically around 85%.

Step 2: Cyclization to 7-Bromoisatin

Carefully and slowly add 100 g of the dried N-(2-bromophenyl)-2-hydroxyiminoacetamide

from Step 1 to 500 g of concentrated sulfuric acid, keeping the temperature below 60-70 °C

with external cooling.

Once the addition is complete, heat the reaction mixture to 80 °C and maintain this

temperature for 10 minutes.

Cool the reaction mixture and pour it onto crushed ice.

Allow the mixture to stand for a period of time to allow for complete precipitation.

Collect the resulting precipitate by filtration.

Wash the precipitate thoroughly with cold water until the washings are neutral to litmus

paper.

Dry the solid to obtain 7-Bromoisatin. A typical yield for this step is around 92%.[5]

The following diagram illustrates the workflow for the synthesis of 7-Bromoisatin.
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Step 1: Isonitrosoacetanilide Formation

Step 2: Cyclization

2-Bromoaniline

Reaction Mixture

Chloral Hydrate + Hydroxylamine HCl

N-(2-bromophenyl)-2-hydroxyiminoacetamide

Boil & Precipitate

N-(2-bromophenyl)-2-hydroxyiminoacetamide

Reaction & Precipitation on Ice

Conc. H₂SO₄

7-Bromoisatin

Filter & Dry

Click to download full resolution via product page

Synthetic workflow for 7-Bromoisatin.

Biological Activities and Potential Therapeutic
Applications
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Isatin and its derivatives are known to exhibit a wide range of biological activities, and 7-
Bromoisatin serves as a key intermediate in the synthesis of many such compounds.[3] The

isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases, which

are critical targets in cancer and other diseases.

Anticancer Activity
Isatin derivatives have demonstrated significant potential as anticancer agents.[2][6] They can

exert their effects through various mechanisms, including the induction of apoptosis, inhibition

of angiogenesis, and interference with cell cycle progression.[2] While specific IC₅₀ values for

7-Bromoisatin against various cancer cell lines are not readily available in the public domain,

numerous studies have reported potent anticancer activity for its derivatives. For instance,

isatin-based compounds have been shown to inhibit key kinases involved in cancer signaling

pathways, such as VEGFR-2, EGFR, and CDK2.[7]

Caspase Inhibition
Caspases are a family of cysteine proteases that play a crucial role in the execution of

apoptosis (programmed cell death).[8] The isatin scaffold has been identified as a potent

inhibitor of caspases, particularly caspase-3 and caspase-7.[9][10] Isatin sulfonamides, for

example, have shown significant inhibitory activity against these executioner caspases. The

inhibition of caspases by isatin derivatives is often reversible and involves the interaction of the

isatin carbonyl group with the cysteine thiol in the enzyme's active site.[9]

Experimental Protocol: Caspase-3/7 Inhibition Assay

A common method to assess the inhibitory activity of compounds against caspases involves a

fluorometric assay.

Materials:

Recombinant human caspase-3 or caspase-7

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT)

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

7-Bromoisatin (dissolved in DMSO)
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Microplate reader with fluorescence capabilities (λex = ~360 nm, λem = ~460 nm)

384-well plates

Procedure:

Prepare serial dilutions of 7-Bromoisatin in the assay buffer. The final DMSO concentration

should be kept low (e.g., <1%).

In a 384-well plate, add the diluted 7-Bromoisatin solutions.

Add the recombinant caspase-3 or caspase-7 enzyme to each well and incubate for a

predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-DEVD-AMC.

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence

is generated upon cleavage of the substrate by the active caspase.

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

Determine the percent inhibition for each concentration of 7-Bromoisatin relative to a

DMSO control.

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.[9][11]

The following diagram outlines the workflow for a typical caspase inhibition assay.
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Workflow for Caspase Inhibition Assay.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its

dysregulation is associated with several diseases, including neurodegenerative disorders,

diabetes, and cancer.[12] Isatin derivatives have been identified as inhibitors of GSK-3β.[6]
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While specific IC₅₀ values for 7-Bromoisatin are not widely reported, the isatin scaffold

provides a promising starting point for the development of novel GSK-3β inhibitors.

Experimental Protocol: GSK-3β Kinase Assay

A common method to assess GSK-3β inhibition is a luminescent kinase assay that measures

ATP consumption.

Materials:

Recombinant human GSK-3β enzyme

GSK-3β substrate (e.g., a specific peptide)

ATP

Kinase assay buffer

7-Bromoisatin (dissolved in DMSO)

ADP-Glo™ Kinase Assay kit (or similar)

Luminometer

White-walled microplates

Procedure:

Prepare serial dilutions of 7-Bromoisatin in the kinase assay buffer.

In a white-walled microplate, add the GSK-3β enzyme, the substrate, and the diluted 7-
Bromoisatin solutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the

phosphorylation of the substrate.
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Stop the kinase reaction and measure the amount of ADP produced (which is proportional to

the enzyme activity) using a luminescent detection reagent such as the ADP-Glo™ system.

This typically involves a two-step process: first, depleting the remaining ATP, and second,

converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

Record the luminescence using a luminometer.

Calculate the percent inhibition for each concentration of 7-Bromoisatin relative to a DMSO

control.

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

inhibitor concentration.[3][12]

Signaling Pathways
Isatin derivatives are known to modulate several key signaling pathways implicated in cell

growth, proliferation, and survival. While the specific effects of 7-Bromoisatin are yet to be

fully elucidated, the isatin scaffold has been shown to impact the PI3K/Akt/mTOR and

ERK/MAPK pathways.

PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, and survival.[13] Dysregulation of this pathway is a hallmark of many

cancers. Isatin derivatives have been shown to inhibit this pathway at various points.
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Potential inhibition of the PI3K/Akt/mTOR pathway by isatin derivatives.

ERK/MAPK Pathway
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The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell

surface receptors to the nucleus, regulating gene expression and cellular processes such as

proliferation, differentiation, and survival.[14]
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Potential modulation of the ERK/MAPK pathway by isatin derivatives.

Conclusion
7-Bromoisatin is a valuable building block in medicinal chemistry, offering a versatile scaffold

for the synthesis of a wide array of biologically active molecules. Its role as a precursor to

potent anticancer agents, caspase inhibitors, and kinase inhibitors highlights its significance in

drug discovery and development. The synthetic accessibility of 7-Bromoisatin, coupled with

the known biological activities of the isatin core, makes it a compound of high interest for

further investigation. Future research should focus on elucidating the specific biological targets

and mechanisms of action of 7-Bromoisatin itself, as well as on the rational design of novel

derivatives with enhanced potency and selectivity for various therapeutic targets. The detailed

protocols and pathway diagrams provided in this guide serve as a valuable resource for

researchers embarking on studies involving this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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